Tricosane

Beschreibung

Eigenschaften

IUPAC Name |

tricosane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H48/c1-3-5-7-9-11-13-15-17-19-21-23-22-20-18-16-14-12-10-8-6-4-2/h3-23H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIGVVZUWCLSUEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

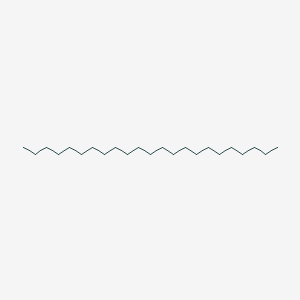

CCCCCCCCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H48 | |

| Record name | TRICOSANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21165 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7047699 | |

| Record name | Tricosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Leafs (ether-alcohol). (NTP, 1992), Solid; [CAMEO] White flakes; [Alfa Aesar MSDS] | |

| Record name | TRICOSANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21165 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tricosane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18176 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

716.4 °F at 760 mmHg (NTP, 1992), 381 °C, BP: 199-200 °C at 4 mm Hg | |

| Record name | TRICOSANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21165 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Tricosane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8353 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

113 °C (235 °F) - closed cup | |

| Record name | n-Tricosane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8353 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insoluble in water, Soluble in alcohol, Slightyl soluble in ethanol; soluble in ethyl ether, carbon tetrachloride | |

| Record name | n-Tricosane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8353 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.7969 at 68 °F (NTP, 1992) - Less dense than water; will float, Density: 0.7785 g/cu cm at 48 °C | |

| Record name | TRICOSANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21165 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Tricosane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8353 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.74X10-5 mm Hg at 25 °C (extrapolated) | |

| Record name | n-Tricosane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8353 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Leaflets from ethyl ether-alcohol, Glittering leaflets, White solid | |

CAS No. |

638-67-5 | |

| Record name | TRICOSANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21165 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tricosane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=638-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tricosane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRICOSANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78487 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tricosane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tricosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tricosane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.317 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRICOSANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T166B8R1VC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | n-Tricosane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8353 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tricosane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0061866 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

117.7 °F (NTP, 1992), 47.4 °C | |

| Record name | TRICOSANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21165 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Tricosane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8353 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of Tricosane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tricosane, a saturated hydrocarbon with the chemical formula C₂₃H₄₈, is a long-chain alkane that holds significance across various scientific disciplines.[1] As a component of plant waxes and insect cuticular hydrocarbons, it plays a role in biological systems.[1][2] In the pharmaceutical and materials science sectors, a thorough understanding of its physicochemical properties is paramount for its potential applications. This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, detailed experimental methodologies for their determination, and a visualization of its role in chemical communication.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized below. These properties are crucial for predicting its behavior in various solvents, its thermal stability, and its potential for interaction with other molecules.

General Properties

| Property | Value | Source |

| Chemical Formula | C₂₃H₄₈ | [1][3] |

| IUPAC Name | This compound | [1][3] |

| Molar Mass | 324.63 g/mol | [1] |

| Appearance | White, waxy solid/flakes | [3] |

| Odor | Odorless |

Physicochemical Data

A compilation of key physicochemical data for this compound is presented in the following tables, offering a quantitative look at its properties.

Table 1: Thermal Properties

| Property | Value (°C) | Value (K) | Source |

| Melting Point | 47-50 | 320.15 - 323.15 | [4] |

| Boiling Point (at 760 mmHg) | 380 | 653.15 | [4] |

| Flash Point | 113 | 386.15 | [4][5] |

| Autoignition Temperature | 524 | 797.15 | [6] |

Table 2: Density and Refractive Index

| Property | Value | Conditions | Source |

| Density | 0.778 g/cm³ | at 48 °C | [6] |

| Refractive Index | ~1.44 |

Table 3: Solubility and Partitioning

| Property | Description | Source |

| Water Solubility | Insoluble | [3] |

| Organic Solvent Solubility | Soluble in non-polar solvents like hexane and benzene. | [3] |

| LogP (Octanol-Water Partition Coefficient) | ~11.5 |

Table 4: Vapor Pressure

| Pressure (mmHg) | Temperature (°C) |

| 1 | 170.0 |

| 5 | 206.3 |

| 10 | 223.0 |

| 20 | 242.0 |

| 40 | 261.3 |

| 60 | 273.8 |

| 100 | 289.8 |

| 200 | 313.5 |

| 400 | 339.8 |

| 760 | 381.0 |

Experimental Protocols

Accurate determination of the physicochemical properties of this compound relies on standardized experimental procedures. The following sections detail the methodologies for key experiments.

Determination of Melting Point (Capillary Method)

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology:

-

Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[7]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a melting point apparatus (e.g., a Thiele tube or a digital melting point apparatus) containing a high-boiling point liquid like silicone oil.[7][8]

-

Heating: The apparatus is heated slowly and steadily, with constant stirring of the oil bath to ensure uniform temperature distribution.[7]

-

Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid has melted (T₂) are recorded. The melting point is reported as the range T₁ - T₂.[9] For pure substances, this range is typically narrow (0.5-1°C).[9]

Determination of Boiling Point (Micro Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology:

-

Sample Preparation: A small volume (a few milliliters) of molten this compound is placed in a small test tube (fusion tube).[10]

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.[11]

-

Apparatus Setup: The test tube is attached to a thermometer, and the assembly is heated in a suitable liquid bath (e.g., silicone oil for high-boiling-point substances).[11]

-

Heating and Observation: The bath is heated until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[10] The heat source is then removed, and the liquid is allowed to cool.

-

Boiling Point Determination: The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[11]

Determination of Density (Pycnometer Method)

Density is the mass of a substance per unit volume. For a solid like this compound, its density is typically determined in its molten state or by displacement using a liquid in which it is insoluble.

Methodology:

-

Mass of Empty Pycnometer: A clean, dry pycnometer (a small glass flask with a precise volume) is weighed accurately (m₁).

-

Mass of Pycnometer with Water: The pycnometer is filled with distilled water of a known temperature and weighed again (m₂). The volume of the pycnometer can be calculated from the mass of the water and its known density at that temperature.

-

Mass of Pycnometer with Molten this compound: The pycnometer is emptied, dried, and then filled with molten this compound at a specific temperature. It is then weighed (m₃).

-

Calculation: The density (ρ) of this compound is calculated using the formula: ρ_this compound = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology:

-

Solvent Selection: A range of polar (e.g., water, ethanol) and non-polar (e.g., hexane, toluene) solvents are selected.[12]

-

Procedure: A small, measured amount of this compound (e.g., 10 mg) is added to a test tube containing a specific volume of the solvent (e.g., 1 mL).

-

Observation: The mixture is agitated, and observations are made at room temperature and upon gentle heating to determine if the this compound dissolves completely, partially, or not at all.[3] The general principle of "like dissolves like" is a good predictor, with non-polar this compound expected to be soluble in non-polar solvents.[3][13]

Visualizations

Experimental Workflow for Property Determination

The following diagram illustrates a generalized workflow for the experimental determination of the key physical properties of this compound.

Caption: Generalized workflow for determining the physical properties of this compound.

Logical Relationship in Chemical Ecology

This compound and its derivatives can play a role in the chemical communication of insects, acting as pheromones that trigger specific behaviors. The diagram below illustrates the logical relationship between the presence of a this compound-related pheromone and the resulting mating behavior in an insect species.

Caption: Logical pathway of a this compound-related pheromone inducing mating behavior.

Conclusion

This technical guide provides a detailed summary of the chemical and physical properties of this compound, along with standardized experimental protocols for their determination. The presented data and methodologies are essential for researchers, scientists, and professionals in drug development and materials science who may work with or encounter this long-chain alkane. The visualizations offer a clear representation of experimental workflows and the role of this compound derivatives in biological systems, further enhancing the understanding of this compound.

References

- 1. This compound | C23H48 | CID 12534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Male-specific (Z)-9-tricosene stimulates female mating behaviour in the spider Pholcus beijingensis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. This compound, 638-67-5 [thegoodscentscompany.com]

- 6. researchgate.net [researchgate.net]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. alnoor.edu.iq [alnoor.edu.iq]

- 10. ivypanda.com [ivypanda.com]

- 11. tutorsglobe.com [tutorsglobe.com]

- 12. moorparkcollege.edu [moorparkcollege.edu]

- 13. All about Solubility of Alkanes [unacademy.com]

n-Tricosane: A Comprehensive Technical Guide to its Natural Sources and Occurrence

For Researchers, Scientists, and Drug Development Professionals

Abstract

n-Tricosane (C23H48) is a straight-chain saturated hydrocarbon found ubiquitously in the natural world, playing significant roles in the chemical ecology of plants and insects. As a major component of epicuticular waxes and essential oils, it forms a protective barrier on plant surfaces and contributes to their characteristic aromas. In the insect kingdom, n-tricosane is a key constituent of cuticular hydrocarbons, where it functions in preventing desiccation and acts as a semiochemical, mediating intra- and interspecific communication. This technical guide provides an in-depth overview of the natural sources and occurrence of n-tricosane, presenting quantitative data, detailed experimental protocols for its analysis, and visual representations of its biosynthetic and signaling contexts.

Natural Occurrence of n-Tricosane

n-Tricosane is widely distributed across the plant and animal kingdoms, primarily as a component of complex lipid mixtures. Its presence is most notable in the epicuticular wax of plants and the cuticular hydrocarbons of insects.

Occurrence in the Plant Kingdom

n-Tricosane is a significant component of the protective waxy layer on the cuticle of many plants, contributing to their defense against environmental stressors such as water loss and UV radiation. It is also found in the essential oils of various aromatic plants.

The epicuticular wax is the outermost layer of the plant cuticle and is composed of a complex mixture of long-chain aliphatic and cyclic compounds. n-Alkanes, including n-tricosane, are major constituents of these waxes.

Table 1: Quantitative Occurrence of n-Tricosane in Plant Epicuticular Waxes

| Plant Species | Plant Part | n-Tricosane Concentration (% of total alkanes) | Reference |

| Rosa canina | Leaves (adaxial side) | 52% | [1] |

| Brassica napus | Leaves | Present (relative abundance varies) | [2] |

| Gossypium arboreum | Leaves | Present (quantification relative to internal standard) | [3] |

Essential oils are volatile aromatic compounds extracted from plants. n-Tricosane has been identified as a constituent in the essential oils of several plant species.

Table 2: Quantitative Occurrence of n-Tricosane in Plant Essential Oils

| Plant Species | Plant Part | n-Tricosane Concentration (% of total oil) | Reference |

| Allamanda cathartica | Flowers | 17.0% | [4] |

| Salvia spp. | Aerial parts | 0.1% | [5] |

| Aerva javanica | Seeds | Present (detected by GC-MS) | |

| Periploca laevigata | Aerial parts | Present (detected by GC-MS) |

Occurrence in the Animal Kingdom

In insects, n-tricosane is a prominent component of cuticular hydrocarbons (CHCs), which cover their exoskeleton. CHCs are crucial for preventing dehydration and are also involved in chemical communication.

Table 3: Quantitative Occurrence of n-Tricosane in Insects

| Insect Species | Life Stage/Caste | n-Tricosane Concentration | Reference |

| Oecophylla smaragdina (Green Tree Ant) | Worker (Dufour's gland) | 25.83% of hydrocarbons | [6] |

| Anopheles albimanus | Adult Female | ~40% reduction after blood meal | [7] |

| Helicoverpa zea (Corn earworm) | Adult (wing scales) | Acts as a kairomone for T. evanescens | [8] |

| Schistocerca piceifrons piceifrons (Central American Locust) | Adult | Present in cuticular extracts | [2] |

Biosynthesis and Ecological Role

Biosynthesis of n-Tricosane in Plants

The biosynthesis of very-long-chain alkanes like n-tricosane in plants occurs in the endoplasmic reticulum of epidermal cells. The process starts with the elongation of C16 and C18 fatty acids by a fatty acid elongase (FAE) complex. The resulting very-long-chain fatty acids (VLCFAs) are then shunted into the alkane-forming pathway. This pathway involves a two-step process where the VLCFA is first reduced to an aldehyde, which is then decarbonylated to form the final alkane with one less carbon atom. The core components of the alkane synthesis complex in Arabidopsis thaliana have been identified as ECERIFERUM1 (CER1) and ECERIFERUM3 (CER3).

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Chemical Compositions and Essential Fatty Acid Analysis of Selected Vegetable Oils and Fats [mdpi.com]

- 4. search.library.uvic.ca [search.library.uvic.ca]

- 5. Chemometric Analysis Evidencing the Variability in the Composition of Essential Oils in 10 Salvia Species from Different Taxonomic Sections or Phylogenetic Clades - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Human Metabolome Database: Showing metabocard for this compound (HMDB0061866) [hmdb.ca]

- 7. Dietary and Plasmodium challenge effects on the cuticular hydrocarbon profile of Anopheles albimanus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ars.usda.gov [ars.usda.gov]

Unraveling the Solid-State Complexity of Tricosane: A Technical Guide to its Phase Behavior and Transitions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intricate solid-state phase behavior and transitions of n-tricosane (C23H48), a long-chain n-alkane that serves as a model system for understanding the behavior of more complex organic materials, including those relevant to the pharmaceutical and materials science industries. This document details the thermodynamic and structural properties of its various solid phases, outlines the experimental protocols for their characterization, and presents visual representations of its phase transition pathways and experimental workflows.

Introduction: The Significance of Tricosane's Solid Phases

Normal-alkanes, such as this compound, are fundamental organic molecules that exhibit a rich and complex polymorphism in their solid state.[1][2] Below their melting point, these long-chain molecules can arrange themselves into various ordered crystalline structures and intermediate "rotator" phases.[1][3] In these rotator phases, the molecules maintain a regular layered structure, but exhibit rotational disorder around their long axes.[3] This behavior is of significant interest as it mimics aspects of phase transitions in more complex systems like lipids, polymers, and liquid crystals.[1]

This compound, an odd-numbered n-alkane with 23 carbon atoms, is particularly noteworthy for its multiple solid-solid phase transitions before reaching its melting point.[1][4] It transitions through at least two crystalline polymorphs and three distinct rotator phases.[1][2] A thorough understanding of these phases and their transitions is crucial for applications where the physical properties of long-chain alkanes are critical, such as in phase-change materials, lubricants, and as excipients in drug formulations.

Data Presentation: Thermodynamic and Structural Properties

The phase transitions of solid this compound have been characterized by various techniques, revealing a sequence of structural changes upon heating. The key quantitative data from these studies are summarized in the tables below.

Table 1: Phase Transition Temperatures and Enthalpies of this compound

| Transition | Onset Temperature (°C) | Enthalpy of Fusion (kJ/mol) | Method | Reference |

| Orthorhombic (Crystal) → Rotator V (RV) | 38.0 | - | DSC | [1] |

| Rotator V (RV) → Rotator I (RI) | 39.4 | - | DSC | [1] |

| Rotator I (RI) → Rotator II (RII) | 40.8 | - | DSC | [1] |

| Rotator II (RII) → Liquid | ~46.0 (starts) | 52.6 | DSC | [5] |

| Melting Point | 47 | 53.97 | DSC | [2][5] |

Note: The transitions between the rotator phases are often subtle and can appear merged in some experimental setups.[1]

Table 2: Crystallographic Data of this compound Solid Phases

| Phase | Crystal System | Space Group | Key Structural Features |

| Orthorhombic (O) | Orthorhombic | Pcam / Pnam | Ordered crystalline structure. |

| Rotator V (RV) | Monoclinic | - | Bilayer stacking with tilted molecules. |

| Rotator I (RI) | Orthorhombic | - | Molecules are perpendicular to the layer planes. |

| Rotator II (RII) | Rhombohedral | R3m | Hexagonal packing of the molecular chains. |

Experimental Protocols

The characterization of the solid-state phases of this compound relies on a combination of thermo-analytical and structural analysis techniques.

Differential Scanning Calorimetry (DSC)

Objective: To determine the temperatures and enthalpy changes associated with phase transitions.

Methodology:

-

A small, precisely weighed sample of high-purity this compound (typically 1-5 mg) is hermetically sealed in an aluminum pan.

-

An empty, sealed aluminum pan is used as a reference.

-

The sample and reference pans are placed in the DSC cell.

-

The cell is heated at a constant rate, for example, 2 °C/min, over a temperature range that encompasses all expected transitions (e.g., 25 °C to 60 °C).[1]

-

The heat flow to the sample is measured as a function of temperature.

-

Endothermic peaks in the heat flow curve correspond to phase transitions. The onset temperature of the peak is taken as the transition temperature, and the area under the peak is proportional to the enthalpy of the transition.

-

A cooling cycle at a controlled rate can also be performed to study crystallization and solid-solid transitions upon cooling.

X-ray Diffraction (XRD)

Objective: To determine the crystal structure and interlayer spacing of the different solid phases.

Methodology:

-

A powdered sample of this compound is mounted on a sample holder.

-

The sample is placed in a diffractometer equipped with a temperature-controlled stage.

-

A monochromatic X-ray beam (e.g., Cu Kα radiation) is directed at the sample.

-

The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

Diffraction patterns are collected at various temperatures, corresponding to the different phases identified by DSC.

-

The positions and intensities of the diffraction peaks are used to determine the unit cell parameters and space group of each phase. Small-angle X-ray scattering (SAXS) can be used to investigate the long-range order and lamellar spacing, while wide-angle X-ray scattering (WAXS) provides information on the short-range molecular packing.[1]

Raman Spectroscopy

Objective: To probe changes in molecular conformation and intermolecular interactions during phase transitions.

Methodology:

-

A sample of this compound is placed under a Raman microscope with a temperature-controlled stage.

-

A laser beam of a specific wavelength is focused on the sample.

-

The scattered light is collected and analyzed by a spectrometer.

-

Raman spectra are recorded as a function of temperature.

-

Changes in the position, intensity, and width of specific Raman bands, particularly in the low-frequency region, are indicative of phase transitions and changes in molecular packing and conformation.[1]

Visualization of Phase Transitions and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the phase transition pathway of solid this compound and a typical experimental workflow for its characterization.

Conclusion

The solid-state behavior of this compound is characterized by a fascinating series of phase transitions from a highly ordered crystalline structure to a disordered liquid state through several intermediate rotator phases. A multi-technique approach, combining calorimetry, X-ray diffraction, and spectroscopy, is essential for a complete understanding of these transformations. The data and protocols presented in this guide provide a solid foundation for researchers and professionals working with long-chain alkanes and other polymorphic organic materials, enabling better control and prediction of their physical properties in various applications.

References

- 1. Synchrotron and Raman Study of the Rotator Phases and Polymorphism in this compound Paraffin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Conformational disorder and its effect on structural phase transitions in this compound С23Н48 | St. Petersburg Polytechnic University Journal: Physics and Mathematics [physmath.spbstu.ru]

- 5. This compound [webbook.nist.gov]

An In-depth Technical Guide to the Physical State and Appearance of Tricosane at Standard Temperature and Pressure (STP)

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Tricosane (C₂₃H₄₈) is a long-chain, saturated hydrocarbon belonging to the alkane series.[1][2][3] As a high-molecular-weight alkane, its physical properties, particularly its state and appearance at standard temperature and pressure (STP: 273.15 K and 1 atm), are governed by the cumulative strength of intermolecular van der Waals forces. Understanding these fundamental characteristics is crucial for its application in various fields, including its use as a pharmaceutical intermediate, a component in lubricants and coatings, and as a model compound in materials science research.[1][3] This guide provides a detailed overview of the physical properties of this compound, protocols for their determination, and a logical framework for understanding its physical state.

Physical and Chemical Properties of this compound

At STP, this compound is a solid.[1] The physical state of alkanes is directly related to their chain length and molecular weight; those with 18 or more carbon atoms are typically solids under standard conditions.[4] The significant surface area of the C₂₃ chain allows for strong intermolecular London dispersion forces, requiring more energy to overcome than is available at standard temperature, thus resulting in a solid state.

2.1 Appearance this compound presents as a colorless to white, waxy crystalline solid.[1][5] It can be found in various forms, including flakes, leaflets, or granules.[1][2][3][6] It is odorless and insoluble in water due to its non-polar nature.[2][7]

2.2 Quantitative Data The following table summarizes the key quantitative physical and chemical properties of n-tricosane. Values can vary slightly across different sources due to experimental conditions and sample purity.

| Property | Value | Source(s) |

| Molecular Formula | C₂₃H₄₈ | [1][2][6][8][9] |

| Molecular Weight | 324.63 g/mol | [1][2][6] |

| Physical State at STP | Solid | [1][4] |

| Appearance | White, waxy solid; flakes | [1][3][5][6] |

| Melting Point | 46-50 °C (319.15 - 323.15 K) | [5][6][7][8] |

| Boiling Point | ~380 - 391 °C (653.15 - 664.15 K) at 760 mmHg | [1][5][7] |

| 199-200 °C at 3-4 mmHg (hPa) | [6][8] | |

| Density | ~0.778 g/cm³ (at 48 °C) | [1][6][10] |

| CAS Number | 638-67-5 | [1][6][9] |

Experimental Protocols

The determination of the physical state of a substance like this compound at STP is primarily confirmed by measuring its melting point. If the melting point is significantly above standard temperature (0 °C or 273.15 K), the substance is a solid.

3.1 Protocol: Melting Point Determination via Capillary Method

This protocol describes the determination of the melting point range of this compound using a digital melting point apparatus (e.g., DigiMelt or Mel-Temp).[11][12]

3.1.1 Materials and Equipment

-

n-Tricosane sample (≥99% purity)

-

Glass capillary tubes (one end sealed)

-

Digital melting point apparatus

-

Mortar and pestle (if sample is not a fine powder)

-

Spatula

-

Long glass tube or PVC pipe (for packing)

3.1.2 Procedure

-

Sample Preparation: If the this compound sample consists of large crystals or flakes, gently pulverize a small amount into a fine powder using a mortar and pestle. The sample must be completely dry, as moisture can depress the melting point.[13]

-

Capillary Tube Loading: Jab the open end of a capillary tube into the pile of powdered this compound until a small amount of the solid is in the tube.[13]

-

Sample Packing: Invert the tube and tap it gently on a hard surface to move the powder toward the sealed end. To pack the sample tightly, drop the capillary tube (sealed end down) through a long, narrow tube (approx. 1 meter). The bouncing action will compact the solid at the bottom.[13] Repeat until a packed sample height of 2-3 mm is achieved.[13] An improperly packed sample may shrink upon heating, and a sample height greater than 3 mm can lead to an artificially broad melting range.[13]

-

Apparatus Setup: Place the packed capillary tube into a sample slot of the melting point apparatus.[13]

-

Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid determination by heating at a rate of 10-20 °C/minute to find a rough range.[11] Allow the apparatus to cool before performing a precise measurement. A fresh sample in a new capillary tube must be used for each subsequent trial.[13]

-

Precise Determination: Heat the block at a medium rate to approximately 15-20 °C below the expected melting point (e.g., to ~30 °C for this compound).[11][13]

-

Data Acquisition: Reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.[11][12]

-

Record Melting Range: Observe the sample through the viewfinder. Record the temperature (T₁) at which the first droplet of liquid appears. Continue heating slowly and record the temperature (T₂) at which the last solid crystal melts into a liquid.[12][14] The melting point is reported as the range from T₁ to T₂. A pure sample will have a sharp range of 0.5-1.5 °C.[12][14]

Visualization of Logical Relationships

The physical state of this compound at STP is a direct consequence of its molecular structure. The following diagram illustrates the logical flow from its chemical composition to its macroscopic properties.

Caption: Logical workflow from molecular structure to physical state of this compound at STP.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. This compound | C23H48 | CID 12534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-TRICOSANE | 638-67-5 [chemicalbook.com]

- 4. sb.uta.cl [sb.uta.cl]

- 5. fishersci.com [fishersci.com]

- 6. n-Tricosane for synthesis 638-67-5 [sigmaaldrich.com]

- 7. This compound, 638-67-5 [thegoodscentscompany.com]

- 8. Page loading... [wap.guidechem.com]

- 9. This compound [webbook.nist.gov]

- 10. This compound [stenutz.eu]

- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 12. chem.ucalgary.ca [chem.ucalgary.ca]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. alnoor.edu.iq [alnoor.edu.iq]

The Pivotal Role of Tricosane in Plant Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tricosane (C23H48), a long-chain alkane, is a significant component of the epicuticular wax layer that coats the aerial surfaces of most terrestrial plants. This guide provides a comprehensive technical overview of the biological significance of this compound in plant metabolism. It delves into its biosynthesis, its crucial role as a structural component of the protective cuticular barrier, its function as a semiochemical in mediating intricate plant-insect interactions, and its involvement in the plant's response to abiotic stressors. This document synthesizes current research to provide a detailed resource for professionals in plant science and drug development, highlighting the multifaceted importance of this seemingly simple hydrocarbon.

Introduction

The plant cuticle is a complex, hydrophobic layer that plays a critical role in protecting plants from a multitude of environmental challenges, including desiccation, UV radiation, and pathogen attack.[1] This layer is primarily composed of a cutin polymer matrix and a complex mixture of lipids known as cuticular waxes. Among these waxes, very-long-chain alkanes (VLCAs) are major constituents, and this compound (n-C23) is frequently one of the most abundant.[2] The biological significance of this compound extends beyond its structural role, encompassing functions in chemical communication and stress adaptation. Understanding the metabolic pathways and functional roles of this compound can provide valuable insights for developing novel strategies in crop protection and for the discovery of new bioactive compounds.

Biosynthesis of this compound

This compound, like other VLCAs, is synthesized in the endoplasmic reticulum of epidermal cells. The biosynthesis is a multi-step process that begins with the elongation of very-long-chain fatty acids (VLCFAs) and culminates in the formation of alkanes.

The key enzymatic steps involve a complex of at least two core proteins: ECERIFERUM1 (CER1) and ECERIFERUM3 (CER3).[3][4] This complex catalyzes the conversion of very-long-chain acyl-CoAs into alkanes. The proposed pathway involves the reduction of the acyl-CoA to an aldehyde intermediate, which is then decarbonylated to form the final alkane with one less carbon atom.[5][6]

Figure 1: Simplified biosynthesis pathway of this compound from a very-long-chain acyl-CoA precursor, highlighting the central role of the CER1/CER3 enzymatic complex.

Quantitative Data on this compound Presence

The concentration of this compound in the epicuticular wax varies significantly among plant species, organs, and developmental stages, and can be influenced by environmental conditions. The following table summarizes available quantitative data on this compound concentrations in a selection of plant species.

| Plant Species | Organ | This compound Concentration (% of total n-alkanes) | This compound Concentration (µg/cm²) | Reference |

| Rosa canina | Leaf (adaxial, epicuticular) | ~15% | ~1.5 | [7] |

| Cestrum nocturnum | Leaf | 11.04% | Not specified | [8] |

| Citrus sinensis (Pinalate) | Fruit | Variable, present as a minor component | Variable | [8] |

| Triticum aestivum (Wheat) | Leaf | Present, C29 and C31 are dominant | Variable | [9] |

| Oryza sativa (Rice) | Leaf Blade (45-day-old) | Variable, C31 is often the principal alkane | Not specified | [10] |

Note: Quantitative data for this compound is often reported as a relative percentage of the total alkane fraction. Absolute concentrations per unit area are less commonly available and can vary widely based on analytical methods and growing conditions.

Biological Roles of this compound

Structural Component of Epicuticular Wax

As a major component of the epicuticular wax, this compound contributes significantly to the structural integrity and physicochemical properties of the plant cuticle. Its long, saturated hydrocarbon chain imparts a high degree of hydrophobicity to the plant surface, which is essential for:

-

Reducing Non-Stomatal Water Loss: The waxy layer, rich in alkanes like this compound, forms a formidable barrier to water evaporation from the epidermal cells, a critical adaptation for terrestrial life, especially in arid environments.[11]

-

Protection Against Environmental Stress: The cuticle acts as a physical barrier against UV radiation, extreme temperatures, and mechanical damage. Changes in wax composition, including the proportion of this compound, can occur in response to these stresses.[3][12]

-

Defense Against Pathogens and Herbivores: The physical and chemical properties of the wax layer can deter fungal spore germination and insect feeding.[13]

Role in Abiotic Stress Response

Plants respond to abiotic stresses such as drought, salinity, and cold by altering the composition and quantity of their epicuticular wax.[11][14] Studies have shown that drought stress can lead to an increase in the total amount of cuticular wax, with a notable increase in the alkane fraction.[3][15] While this compound itself has not been identified as a direct signaling molecule, its increased accumulation under stress conditions is part of an adaptive response to reinforce the cuticular barrier and minimize water loss. This suggests that the regulation of this compound biosynthesis is integrated into the plant's broader stress response networks.

Semiochemical in Plant-Insect Interactions

This compound plays a well-documented role as a semiochemical, a chemical cue that mediates interactions between organisms. Specifically, it often functions as a kairomone , a substance released by one species that benefits another species that receives it.[16]

In the context of plant-insect interactions, this compound released from the plant surface or from herbivorous insects that have fed on the plant can act as a kairomone for natural enemies of those herbivores, such as parasitic wasps.[17] For example, this compound has been shown to enhance the parasitic activity of Trichogramma species, which are important biological control agents of lepidopteran pests.[16][18][19] The presence of this compound can guide these parasitoids to their hosts, thereby increasing the efficiency of biological pest control.[17]

Figure 2: Logical relationship illustrating the role of this compound as a kairomone in a tritrophic interaction involving a plant, a herbivorous insect, and a parasitoid.

Experimental Protocols

Extraction and Quantification of Epicuticular Waxes

Objective: To extract and quantify the this compound content of plant epicuticular wax.

Methodology:

-

Sample Collection: Carefully excise plant leaves or other aerial parts. Measure the surface area of the samples using an appropriate method (e.g., leaf area meter or image analysis software).

-

Wax Extraction: Briefly immerse the plant material (e.g., for 30-60 seconds) in a non-polar solvent such as chloroform or hexane.[20] This short immersion time minimizes the extraction of intracellular lipids.

-

Internal Standard: Add a known amount of an internal standard, such as tetracosane (C24) or another long-chain alkane not abundant in the sample, to the extract.[21] This is crucial for accurate quantification.

-

Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen gas.

-

Derivatization (Optional): For analysis of other wax components like fatty acids and alcohols, derivatization (e.g., silylation) may be necessary. For alkane analysis, this step is not required.

-

GC-MS Analysis: Resuspend the dried wax extract in a known volume of solvent and inject it into a Gas Chromatograph-Mass Spectrometer (GC-MS).

-

GC Column: Use a non-polar capillary column suitable for hydrocarbon analysis (e.g., DB-5ms).

-

Temperature Program: A typical temperature program would start at a low temperature (e.g., 50°C), ramp up to a high temperature (e.g., 320°C), and hold for a period to ensure elution of all long-chain compounds.

-

MS Detection: Operate the mass spectrometer in full scan mode to identify compounds based on their mass spectra and in selected ion monitoring (SIM) mode for accurate quantification of target compounds.

-

-

Quantification: Identify the this compound peak based on its retention time and mass spectrum. Calculate the concentration of this compound by comparing its peak area to the peak area of the internal standard, using a pre-established calibration curve.[22]

Insect Behavioral Assay (Y-Tube Olfactometer)

Objective: To assess the behavioral response of an insect (e.g., a parasitoid) to this compound.

Methodology:

-

Olfactometer Setup: A Y-tube olfactometer consists of a glass tube shaped like a 'Y'.[23] Purified and humidified air is passed through both arms of the 'Y'. One arm contains the test odor (this compound dissolved in a solvent and applied to a filter paper), while the other arm contains the solvent control.[16]

-

Insect Preparation: Use insects of a specific age and physiological state (e.g., mated, naive females). They may be starved for a short period before the assay to increase their motivation to search.

-

Behavioral Observation: Introduce a single insect at the base of the Y-tube. Observe its movement and record which arm it chooses to enter. A choice is typically defined as the insect moving a certain distance into one of the arms.

-

Data Analysis: Record the number of insects choosing the treatment arm versus the control arm. Analyze the data using a chi-square test or a binomial test to determine if there is a statistically significant preference for the this compound odor.[24]

Figure 3: A schematic workflow of a Y-tube olfactometer experiment to test an insect's behavioral response to this compound.

Conclusion and Future Perspectives

This compound is a vital component of the plant's metabolic machinery, contributing significantly to its structural defense, stress resilience, and chemical communication. While its role as a structural element of the epicuticular wax is well-established, its function as a semiochemical in mediating tritrophic interactions is an area of active research with significant potential for the development of sustainable pest management strategies. Future research should focus on elucidating the precise regulatory mechanisms of this compound biosynthesis under different environmental conditions and further exploring its role in plant signaling pathways. A deeper understanding of these aspects will not only advance our fundamental knowledge of plant metabolism but also open new avenues for the development of novel agrochemicals and plant-based therapeutics. The potential for manipulating this compound levels in crops to enhance drought resistance or to attract beneficial insects represents an exciting frontier in agricultural biotechnology.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. scispace.com [scispace.com]

- 3. Molecular and Evolutionary Mechanisms of Cuticular Wax for Plant Drought Tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reconstitution of Plant Alkane Biosynthesis in Yeast Demonstrates That Arabidopsis ECERIFERUM1 and ECERIFERUM3 Are Core Components of a Very-Long-Chain Alkane Synthesis Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

- 10. researchgate.net [researchgate.net]

- 11. lirias.kuleuven.be [lirias.kuleuven.be]

- 12. Regulation of cuticular wax biosynthesis in plants under abiotic stress [ouci.dntb.gov.ua]

- 13. Determination of n-alkane constituents and their phenological variation in the epicuticular wax of mature leaves of Nyctanthes arbor-tristis L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The relationship between plant hormones and cuticular wax [maxapress.com]

- 15. The Impact of Water Deficiency on Leaf Cuticle Lipids of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. microbe-investigations.com [microbe-investigations.com]

- 17. ias.ac.in [ias.ac.in]

- 18. jeb.co.in [jeb.co.in]

- 19. researchgate.net [researchgate.net]

- 20. Protocol for the analysis of n-alkanes and other plant-wax compounds and for their use as markers for quantifying the nutrient supply of large mammalian herbivores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Methods of analysis of plant and animal metabolites [researchpark.spbu.ru]

- 22. researchgate.net [researchgate.net]

- 23. 2-Choice Insect Olfactometers for Research, Repellency Testing & Vector Control in Australia [labitems.co.in]

- 24. researchgate.net [researchgate.net]

High-Pressure Behavior and Amorphization of Tricosane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tricosane (C23H48), a long-chain n-alkane, serves as a model system for understanding the behavior of hydrocarbon chains under extreme conditions, which is relevant to fields ranging from planetary science to materials science and pharmaceutical processing. This technical guide provides a comprehensive overview of the observed high-pressure behavior of this compound. While the concept of pressure-induced amorphization (PIA) in this compound has been noted in literature, direct, verifiable evidence remains elusive. The most recent and detailed studies indicate that this compound does not undergo amorphization up to at least 23 GPa.[1] Instead, it exhibits significant conformational changes, specifically a pressure-induced bending of its linear hydrocarbon chain.[1][2][3] This guide details the experimental protocols for investigating these phenomena, presents the available quantitative data, and visualizes the experimental and logical workflows.

High-Pressure Behavior of this compound

Under ambient conditions, this compound has a complex phase diagram with multiple crystalline and rotator phases. When subjected to high pressure at room temperature, the primary observed phenomenon is a conformational change from a linear to a bent chain structure.

Pressure-Induced Conformational Changes: trans-gauche Transformation

The most significant effect of high pressure on this compound is the induction of trans-gauche transformations along the carbon backbone.[2] In its ground state, the carbon chain of this compound is in a linear, all-trans conformation. As pressure increases, new vibrational modes appear in the low-energy region (100–300 cm⁻¹) of the Raman spectrum.[1] These new modes are not consistent with the linear chain configuration but are well-explained by computational models of bent this compound chains.[2] This indicates that pressure forces some of the C-C bonds to rotate from the trans to the gauche conformation, creating "kinks" in the chain.[2] Such bent regions are theorized to be potential sites for molecular dissociation at even more extreme conditions.[1]

The Question of Amorphization

Pressure-induced amorphization is a process where a crystalline solid transforms into a disordered, amorphous state under compression when a phase transition to a denser crystalline structure is kinetically hindered. While one study mentions in passing that this compound was "noted to undergo amorphization" at pressures above 5 GPa, the primary reference for this claim is not provided, and the study's own experimental results up to 23 GPa found no evidence of amorphization.[1][2] Therefore, based on the current, verifiable scientific literature, the pressure-induced amorphization of this compound is not a confirmed phenomenon. The observed spectral changes are attributed to conformational disorder (chain bending) rather than a complete loss of long-range crystalline order.

Experimental Protocols

The investigation of this compound under high pressure primarily utilizes in-situ Raman spectroscopy and X-ray diffraction (XRD) performed within a diamond anvil cell (DAC).

High-Pressure Raman Spectroscopy

This protocol describes the methodology for analyzing the vibrational modes of this compound as a function of pressure.

-

Diamond Anvil Cell (DAC) Preparation:

-

A symmetric DAC with low-fluorescence type Ia diamonds is used. Diamond culet size is typically around 300-400 μm.[1]

-

A stainless steel gasket is pre-indented to a thickness of approximately 50 μm.

-

A sample chamber with a diameter of about 100-150 μm is drilled into the center of the indented area of the gasket.[1]

-

-

Sample Loading:

-

A small amount of crystalline this compound powder (>99% purity) is loaded into the sample chamber.

-

A few ruby microspheres (~10 μm in diameter) are placed inside the chamber alongside the sample. These serve as the pressure calibrant.[4]

-

For quasi-hydrostatic conditions, a pressure-transmitting medium (PTM) like helium, neon, or silicone oil can be loaded into the sample chamber.[4][5] However, studies on soft molecular crystals like this compound can also be performed without a PTM.[1][5]

-

-

Data Acquisition:

-

The DAC is mounted onto the stage of a Raman spectrometer.

-

Pressure is gradually increased by tightening the screws on the DAC.

-

At each pressure point, the pressure is determined by measuring the fluorescence shift of the ruby R1 line.[5]

-

Raman spectra are collected using a monochromatic laser (e.g., 633 nm He-Ne laser).[5] The laser is focused on the this compound sample within the DAC.

-

The scattered light is collected and analyzed by the spectrometer. Data is typically collected over a range of Raman shifts (e.g., 100 cm⁻¹ to 3200 cm⁻¹).

-

High-Pressure X-ray Diffraction (XRD)

This protocol outlines the methodology for analyzing the crystal structure of this compound under pressure.

-

DAC and Sample Preparation:

-

Preparation and sample loading follow the same procedure as for Raman spectroscopy (Section 3.1, steps 1 & 2). For single-crystal XRD, a small single crystal of this compound (e.g., 20x20x5 µm) is loaded.[4] For powder XRD, a polycrystalline powder is used.

-

A noble gas PTM (e.g., He, Ne) is highly recommended to ensure hydrostatic pressure, which is critical for accurate structural analysis.[4]

-

-

Data Acquisition (Synchrotron Source):

-

High-pressure XRD experiments require the high brightness of a synchrotron X-ray source to obtain sufficient signal from the minute sample in the DAC.[6]

-

The DAC is mounted on a goniometer at the synchrotron beamline.[4]

-

The sample is aligned with the focused X-ray beam.

-

Diffraction patterns are collected on an area detector (e.g., MARCCD) at various pressures.[4][7]

-

Pressure is determined in-situ using the ruby fluorescence method.

-

-

Data Analysis:

-

The collected 2D diffraction images are integrated to produce 1D diffraction patterns (Intensity vs. 2θ).

-

Lattice parameters are determined by indexing the observed Bragg peaks and performing a Le Bail or Rietveld refinement of the unit cell.[4]

-

The evolution of lattice parameters and unit cell volume with pressure provides information on the material's compressibility and can be used to identify phase transitions.

-

Data Presentation

The following tables summarize the key vibrational modes of this compound identified at ambient pressure, which are monitored in high-pressure experiments.

Table 1: Ambient Pressure Raman Modes of this compound [2]

| Raman Shift (cm⁻¹) | Assignment Description | Vibrational Mode Type |

| ~892 | CH₂ or CH₃ rocking | ρ |

| ~1062, ~1133 | C-C asymmetric stretching | νₐₛ |

| ~1170 | C-C stretching | ν |

| ~1295 | CH₂ twisting | τ |

| ~1416, ~1440, ~1460 | CH₂ bending | δ |

| ~2851 | CH₂ symmetric stretching | CH₂νₛ |

| ~2882 | CH₂ asymmetric stretching | CH₂νₐₛ |

| ~2936 | CH₃ symmetric stretching | CH₃νₛ |

| ~2958 | CH₃ asymmetric stretching | CH₃νₐₛ |

Upon compression, all vibrational modes exhibit a shift to higher wavenumbers (blue shift) due to the shortening and stiffening of bonds. The key indicator of conformational change is the appearance of new modes in the 100-300 cm⁻¹ region.

Visualization of Workflows and Processes

The following diagrams, generated using the DOT language, illustrate the experimental workflows and the logical progression of pressure-induced changes in this compound.

Caption: Workflow for High-Pressure Raman Spectroscopy of this compound.

Caption: Pressure-Induced Conformational Change in this compound.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. pubs.aip.org [pubs.aip.org]

- 3. Behavior of Long-Chain Hydrocarbons at High Pressures and Temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. High Pressure Single Crystal Diffraction at PX^2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High pressure effects on hydrate Cu-BTC investigated by vibrational spectroscopy and synchrotron X-ray diffraction - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11843K [pubs.rsc.org]

- 6. High Pressure [fkf.mpg.de]

- 7. HTTP500 内部服务器出错 [cpb.iphy.ac.cn]

Tricosane's Function in the Cuticular Waxes of Insects: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The insect cuticle is a multifunctional structure that provides physical protection, support, and crucially, prevents desiccation. A key component of the cuticle's defense against water loss is the epicuticular wax layer, a complex mixture of lipids, primarily composed of hydrocarbons. Among these, the n-alkane tricosane (C23H48) and its derivatives, such as the monoene (Z)-9-tricosene, play a significant role. This technical guide provides a comprehensive overview of the function of this compound in the cuticular waxes of insects, with a focus on its dual role in preventing desiccation and mediating chemical communication. The guide summarizes quantitative data, details experimental protocols for analysis, and visualizes key biological and experimental processes.

Cuticular hydrocarbons (CHCs), including this compound, form a waxy layer on the surface of all insects and are critical for their survival.[1] While the primary role of n-alkanes like this compound is to control water movement across the cuticle, unsaturated and methyl-branched hydrocarbons are more frequently involved in chemical signaling.[1] This chemical language, written in wax, allows insects to communicate information about their species, sex, caste, age, and reproductive status through contact chemoreception.[2]

Data Presentation: Quantitative Analysis of this compound in Insect Cuticular Waxes

The relative abundance of this compound and its derivatives varies significantly across different insect species, sexes, and even geographic populations. This variation underscores the diverse functional roles of these compounds. The following table summarizes quantitative data on the presence of this compound and (Z)-9-tricosene in the cuticular hydrocarbon profiles of several insect species. It is important to note that CHC profiles can be influenced by factors such as age, diet, and environmental conditions.

| Species | Compound | Relative Abundance (%) | Sex | Notes | Reference(s) |

| Musca domestica (Housefly) | (Z)-9-Tricosene | 3.0 - 5.0 | Female | Major component of the female sex pheromone. Levels can be highly variable in field populations. | [3] |

| Musca domestica (Housefly) | (Z)-9-Tricosene | > 4 ng/fly (in 55% of mating females) | Female | Amount is not statistically related to the size or age of the mating female. | [4] |

| Trichrysis cyanea (Cuckoo Wasp) | This compound (n-C23) | Present | Both | Part of a complex mixture of alkanes and alkenes from C21 to C29. | [5] |

| Schwarziana quadripunctata (Stingless Bee) | This compound | Abundant | Both | One of the more abundant linear alkanes, along with pentacosane and heptacosane. | [6] |

| Aldrichina grahami (Blowfly) | This compound | Present | N/A | Identified as a key variable for species differentiation based on pupal exuviae CHC profiles. | [7] |

| Melipona marginata (Stingless Bee) | This compound | Abundant | Both | One of the most abundant compounds in workers, males, and queens. | [8] |

Core Functions of this compound and its Derivatives

Prevention of Desiccation

The primary and most conserved function of n-alkanes, including this compound, in the insect cuticle is to form a hydrophobic barrier that restricts water loss to the environment. The linear structure of n-alkanes allows for dense packing, creating an effective seal against transpiration. This is a critical adaptation for terrestrial insects, which have a high surface area to volume ratio and are thus susceptible to dehydration.

Chemical Communication: Pheromonal Activity

Beyond its structural role, derivatives of this compound are pivotal in chemical communication. The most well-documented example is (Z)-9-tricosene , also known as muscalure.

-

Sex Pheromone in Musca domestica : In the housefly, Musca domestica, (Z)-9-tricosene is the primary sex pheromone produced by females to attract males for mating.[2] It acts as a crucial chemical cue for mate recognition and stimulates male courtship behavior.[9][10]

-

Aggregation and Oviposition Guidance : In Drosophila melanogaster, (Z)-9-tricosene released by males can guide aggregation and influence female oviposition decisions, directing them to suitable food sources.[11]

-

Communication in Social Insects : In bees, (Z)-9-tricosene is one of the communication pheromones released during the waggle dance.[2]

Experimental Protocols

The analysis of this compound and other cuticular hydrocarbons is predominantly carried out using Gas Chromatography-Mass Spectrometry (GC-MS). Below are detailed methodologies for the key experimental stages.

Extraction of Cuticular Hydrocarbons

Objective: To isolate CHCs from the insect cuticle with minimal contamination from internal lipids.

Methodology: Solvent Extraction

-

Sample Collection: Collect insects of the desired species, sex, and developmental stage. If live analysis is not required, samples can be freeze-killed.

-

Solvent Selection: Use a non-polar solvent such as n-hexane or pentane.

-

Extraction Procedure:

-

Place a single insect or a small group of insects (depending on size) into a clean glass vial.

-

Add a sufficient volume of the chosen solvent to fully immerse the insect(s) (typically 200-500 µL).

-

Agitate the vial gently for a short duration (e.g., 2-10 minutes). The optimal time should be determined empirically to maximize CHC extraction while minimizing internal lipid contamination.

-

Carefully remove the solvent extract using a pipette and transfer it to a clean vial.

-

-

Concentration:

-

Evaporate the solvent under a gentle stream of nitrogen gas to concentrate the CHC extract.

-

Re-dissolve the dried extract in a small, precise volume of solvent (e.g., 20-50 µL) for GC-MS analysis.

-

-

Internal Standard: For quantitative analysis, a known amount of an internal standard (e.g., n-tetracosane or n-hexatriacontane) can be added to the extract before GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To separate, identify, and quantify the individual components of the CHC extract.

Methodology:

-

Gas Chromatograph Setup:

-

Injector: Splitless mode, with a temperature of approximately 250-300°C.

-

Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Temperature Program: A typical program might be:

-

Initial temperature of 50-150°C, hold for 1-2 minutes.

-

Ramp up to 300-320°C at a rate of 5-15°C/min.

-

Hold at the final temperature for 10-20 minutes.

-

-

-

Mass Spectrometer Setup:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 650.

-

-

Data Analysis:

-

Identification: Individual CHCs are identified by comparing their mass spectra with libraries (e.g., NIST) and by their retention indices relative to n-alkane standards.

-

Quantification: The relative abundance of each compound is determined by integrating the area of its corresponding peak in the chromatogram and expressing it as a percentage of the total peak area of all identified CHCs.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

To illustrate the biological and methodological concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Experimental workflow for the extraction and analysis of insect cuticular hydrocarbons.

Caption: Generalized G-protein coupled olfactory signaling pathway in insects for pheromone reception.

Conclusion

This compound and its derivatives are integral components of the insect cuticular wax layer, serving fundamental roles in both survival and communication. As a major constituent of the n-alkane fraction, this compound is essential for maintaining water balance, a critical physiological challenge for terrestrial insects. Furthermore, the modification of this hydrocarbon, particularly into (Z)-9-tricosene, has allowed for its co-option as a potent semiochemical, mediating vital behaviors such as mate finding and aggregation. The methodologies outlined in this guide for the extraction and analysis of these compounds provide a robust framework for researchers investigating the chemical ecology of insects. A deeper understanding of the function and biosynthesis of these cuticular hydrocarbons can pave the way for novel pest management strategies that disrupt these crucial physiological and behavioral processes. Future research should focus on elucidating the specific enzymatic pathways responsible for the production of these diverse hydrocarbon profiles and further detailing the downstream neuronal responses to these chemical cues.

References

- 1. ianakyildiz.com [ianakyildiz.com]

- 2. frontiersin.org [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Characterization of age and cuticular hydrocarbon variation in mating pairs of house fly, Musca domestica, collected in the field - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cuticular hydrocarbon profiles reveal geographic chemotypes in stingless bees (Hymenoptera: Meliponini) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]